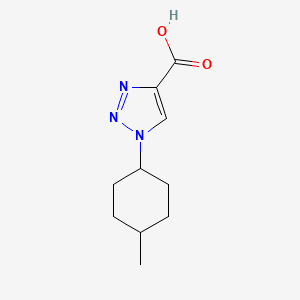

1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methylcyclohexyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-2-4-8(5-3-7)13-6-9(10(14)15)11-12-13/h6-8H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYSKMHVNTXLSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1486983-05-4) is a compound characterized by its triazole ring and carboxylic acid functional group. Its molecular formula is C10H15N3O2, with a molecular weight of approximately 209.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The unique structure of this compound includes a 4-methylcyclohexyl substituent that enhances its solubility and biological activity compared to similar compounds. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3O2 |

| Molecular Weight | 209.25 g/mol |

| CAS Number | 1486983-05-4 |

| Purity | Min. 95% |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antibacterial Properties

Studies have shown that this compound possesses notable antibacterial properties, making it a candidate for further investigation in antibiotic development. Similar triazole derivatives are often evaluated for their efficacy against various bacterial strains.

Antifungal Activity

Compounds with triazole structures are frequently assessed for antifungal activity. Preliminary findings suggest that this compound may inhibit fungal growth, although specific data on its antifungal potency remains limited.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also of interest. Research into related triazole compounds has indicated that they may modulate inflammatory pathways, suggesting a similar potential for this compound.

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Initial studies suggest that it may interact with enzymes or receptors involved in bacterial cell wall synthesis or inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole compounds similar to this compound:

Study on Anticholinesterase Activity

A study evaluating various triazole derivatives found that certain structural modifications could enhance anticholinesterase activity. The most potent compounds showed IC50 values significantly lower than standard treatments like donepezil . This suggests a potential pathway for further research on the pharmacological applications of triazole derivatives.

In vitro Studies

In vitro assays have demonstrated that triazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. While specific data on this compound is still emerging, these findings indicate a promising avenue for future research into its anticancer properties .

Scientific Research Applications

1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with a variety of applications in scientific research. It has a molecular formula of C10H15N3O2 and a molecular weight of 209.24 g/mol . The compound features a triazole ring and a carboxylic acid functional group, along with a 4-methylcyclohexyl substituent.

Scientific Research Applications

This compound is a versatile material with potential applications in medicinal chemistry and materials science.

Antibacterial Properties: Research indicates that this compound exhibits significant biological activity and has demonstrated potential antibacterial properties, making it a candidate for the development of new antibiotics.

Similar Triazole Structures: Compounds with similar triazole structures are often evaluated for antifungal and anti-inflammatory activities.

Polymers: Methylcyclohexenes, which are structurally similar to this compound, can combine to form polymers. These polymers are thermoplastics with advantageous properties, including low moisture intake, resistance to high temperatures, low birefringence, and excellent transparency. The resulting polymers have a wide range of applications, including the manufacture of plastics and resins.

Synthesis: The synthesis of this compound typically involves efficient methods that maintain high yields and purity of the final product.

Biological Macromolecule Interactions: Studies on the interactions of this compound with biological macromolecules have revealed insights into its mechanism of action. Understanding these interactions is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at position 1 and modifications to the triazole core. Below is a comparative analysis:

Key Observations:

Preparation Methods

Click Chemistry-Based Synthesis

Method Overview:

The most prominent approach employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, to generate 1,2,3-triazole derivatives with high regioselectivity and yields. This method is particularly effective for synthesizing 1,4-disubstituted 1,2,3-triazoles, such as the target compound.

Preparation of Propargyl Derivatives:

Propargyl ethers (e.g., propargyl methyl ether) are synthesized via nucleophilic substitution of appropriate alcohols with propargyl bromide under basic conditions.Formation of Azide Precursors:

Azides are prepared from halogenated precursors (e.g., 4-bromo derivatives) through nucleophilic substitution with sodium azide.Cycloaddition Reaction:

The propargyl derivatives are reacted with azides in the presence of copper sulfate and sodium ascorbate in methanol at room temperature, leading to the formation of 1,4-disubstituted 1,2,3-triazoles with yields typically exceeding 90%.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Propargyl ether synthesis | Propargyl bromide, base | Not specified | Mild conditions, high efficiency |

| Azide formation | Halogenated precursor, NaN₃ | Not specified | Standard nucleophilic substitution |

| Click cycloaddition | CuSO₄, NaAsc, MeOH, RT | >90% | Regioselective for 1,4-disubstituted triazoles |

Multi-step Synthesis via Carboxylic Acid Intermediates

Method Overview:

This approach involves initial functionalization of the cyclohexyl moiety, followed by formation of the triazole ring through cycloaddition or substitution reactions, and subsequent oxidation or hydrolysis steps to introduce the carboxylic acid group.

Synthesis of 4-Bromo-1H-1,2,3-triazole Derivatives:

Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazoles, Grignard reagents (e.g., isopropylmagnesium chloride) are used to substitute bromides with methyl groups, yielding 1-substituted-4-bromo-1H-1,2,3-triazoles.Introduction of Carboxylic Acid Group:

Hydrolysis of esters or direct oxidation of methyl groups attached to the triazole ring under controlled conditions produces the corresponding carboxylic acids.Final Functionalization:

The carboxylic acid is then coupled with the 4-methylcyclohexyl group via amidation or esterification, completing the target molecule.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination of triazole | 1,2,3-Triazole, Br₂, solvent | Not specified | Regioselective bromination at 4-position |

| Grignard substitution | R-Cl, Mg, THF | Variable | Yields around 64–70% for methyl derivatives |

| Hydrolysis/oxidation | NaOH or oxidizing agents | Quantitative | Converts methyl to carboxylic acid |

Alternative Strategies: Nucleophilic Substitution and Methylation

Method Overview:

This method involves methylation of the triazole ring or its precursors using methyl iodide in the presence of potassium carbonate, often following initial synthesis of the triazole core.

Preparation of Triazole Core:

Via cycloaddition or nucleophilic substitution, forming the core 1,2,3-triazole structure.Methylation:

Reaction with methyl iodide at room temperature or slightly elevated temperatures to introduce methyl groups at the nitrogen or carbon positions, followed by hydrolysis or oxidation to introduce the carboxylic acid functionality.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Methylation | Methyl iodide, K₂CO₃, DMF | Up to 70% | Regioselective methylation possible |

| Hydrolysis | Acidic conditions | Quantitative | Converts methyl to carboxylic acid |

Summary of Reaction Pathways and Data

| Method | Advantages | Limitations | Typical Yield Range | Key Reagents |

|---|---|---|---|---|

| Click Chemistry (CuAAC) | High regioselectivity, mild conditions | Requires azide and alkyne precursors | >90% | CuSO₄, NaAsc, propargyl derivatives, azides |

| Multi-step Carboxylation | Precise functionalization, versatile | Longer synthesis, multiple steps | 64–70% for methyl derivatives | Grignard reagents, brominated triazoles, hydrolysis agents |

| Methylation & Hydrolysis | Straightforward, adaptable | Regioselectivity challenges | Up to 70% | Methyl iodide, K₂CO₃, DMF, acids |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.